Cas no 27177-01-1 (3,6,9,12,15-Pentaoxaheptadecan-1-ol,17-(nonylphenoxy)-)

3,6,9,12,15-Pentaoxaheptadecan-1-ol,17-(nonylphenoxy)- structure
27177-01-1 structure
Product Name:3,6,9,12,15-Pentaoxaheptadecan-1-ol,17-(nonylphenoxy)-
CAS No:27177-01-1
MF:C27H48O7
MW:484.665829658508
CID:279597
PubChem ID:168665
Update Time:2025-04-19

3,6,9,12,15-Pentaoxaheptadecan-1-ol,17-(nonylphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol,17-(nonylphenoxy)-
    • 2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol
    • 3,6,9,12,15-pentaoxaheptadecan-1-ol, 17-(2-nonylphenoxy)-
    • NS00125532
    • hexaethylene glycol nonylphenyl ether
    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-
    • DTXSID8067282
    • SCHEMBL542332
    • Nonylphenoxydiglycol
    • 27177-01-1
    • Inchi: 1S/C27H48O7/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28/h9-10,12-13,28H,2-8,11,14-25H2,1H3
    • InChI Key: TWIMUEGVLWNOMO-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCCOCCOCCOCCO)C1C=CC=CC=1CCCCCCCCC

Computed Properties

  • Exact Mass: 484.34014
  • Monoisotopic Mass: 484.34
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 26
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1
  • Topological Polar Surface Area: 75.6A^2

Experimental Properties

  • Density: 1.025
  • Boiling Point: 573.2°Cat760mmHg
  • Flash Point: 300.4°C
  • Refractive Index: 1.487
  • PSA: 75.61
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